molecular formula C7H7N3 B3052290 2-(6-Aminopyridin-2-yl)acetonitrile CAS No. 400776-68-3

2-(6-Aminopyridin-2-yl)acetonitrile

Cat. No. B3052290
CAS RN: 400776-68-3
M. Wt: 133.15 g/mol
InChI Key: MGWKDUSQBNSLTK-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used in the synthesis of diverse biological molecules .


Synthesis Analysis

The synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile involves the addition of 2,6-diaminopyridine to acetonitrile in the presence of pivalate complexes. This reaction is performed under microwave irradiation and results in a higher yield compared to the corresponding reaction performed without microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2-(6-Aminopyridin-2-yl)acetonitrile is represented by the linear formula C7H7N3 .


Chemical Reactions Analysis

The chemical reactions involving 2-(6-Aminopyridin-2-yl)acetonitrile are complex and can lead to the formation of various compounds. For instance, the addition of 2,6-diaminopyridine to acetonitrile in the presence of pivalate complexes under microwave irradiation leads to the formation of complex 4a .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety, which includes 2-(6-Aminopyridin-2-yl)acetonitrile, serves as a privileged structure in medicinal chemistry. Researchers have designed and synthesized novel heterocyclic compounds based on this core. These derivatives have been evaluated for their biological activities, particularly their anti-fibrotic potential . Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibit promising anti-fibrosis activity with IC50 values of 45.69 μM and 45.81 μM, respectively.

Functional Polymers

The 2,6-diaminopyridine motif plays a crucial role in the synthesis of functional polymers. For instance, poly(N-(6-aminopyridin-2-yl)acrylamide) (PNAPAAm) and poly(N-(6-acetamidopyridin-2-yl)acrylamide) (PNAcAPAAm) have been synthesized via free radical polymerization and reversible addition–fragmentation chain transfer (RAFT) pol . These polymers find applications in responsive materials, drug delivery, and other fields.

Corrosion Inhibition

2-(6-Aminopyridin-2-yl)acetonitrile has been investigated for its inhibitory effects on mild steel corrosion in hydrochloric acid environments. The efficiency of inhibition increases with higher inhibitor concentrations and decreases with rising temperatures . This property makes it relevant for corrosion protection applications.

Future Directions

The future directions for the use of 2-(6-Aminopyridin-2-yl)acetonitrile are promising. It is being used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are being evaluated for their anti-fibrotic activities, indicating that 2-(6-Aminopyridin-2-yl)acetonitrile might play a crucial role in the development of new anti-fibrotic drugs .

properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWKDUSQBNSLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596152
Record name (6-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopyridin-2-yl)acetonitrile

CAS RN

400776-68-3
Record name (6-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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